molecular formula C14H15ClN2O2S B4671835 N-(5-chloro-2-pyridinyl)-4-isopropylbenzenesulfonamide

N-(5-chloro-2-pyridinyl)-4-isopropylbenzenesulfonamide

Cat. No. B4671835
M. Wt: 310.8 g/mol
InChI Key: PJAGTCVBBVKGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-4-isopropylbenzenesulfonamide, commonly known as CPIS, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized using specific methods and has been found to have various biochemical and physiological effects.

Mechanism of Action

CPIS is known to inhibit the activity of TRPM8, a calcium channel protein that is involved in various cellular processes. TRPM8 is known to be overexpressed in various cancer cells, and its inhibition by CPIS has been found to reduce cancer cell proliferation and migration. CPIS has also been found to inhibit the release of insulin from pancreatic beta cells by blocking the activity of TRPM8.
Biochemical and Physiological Effects:
CPIS has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of TRPM8, leading to reduced cancer cell proliferation and migration. CPIS has also been found to inhibit the release of insulin from pancreatic beta cells, leading to reduced insulin secretion. Additionally, CPIS has been found to modulate calcium signaling in various physiological processes, including muscle contraction and neurotransmitter release.

Advantages and Limitations for Lab Experiments

CPIS has several advantages for lab experiments. It is a potent and selective inhibitor of TRPM8, making it a useful tool for studying the role of this protein in various biological processes. CPIS is also relatively easy to synthesize and purify, making it readily available for scientific research. However, CPIS has certain limitations as well. It is a sulfonamide compound, which can limit its solubility in aqueous solutions. Additionally, CPIS can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on CPIS. One area of research could be to investigate the role of TRPM8 in other biological processes, such as pain sensation and thermoregulation. Another area of research could be to develop more potent and selective inhibitors of TRPM8, which could have potential therapeutic applications. Additionally, further research could be done to investigate the potential side effects of CPIS and to optimize its use in scientific research.
Conclusion:
In conclusion, N-(5-chloro-2-pyridinyl)-4-isopropylbenzenesulfonamide, or CPIS, is a chemical compound that has been widely used in scientific research for its unique properties. It is synthesized using specific methods and has been found to have various biochemical and physiological effects. CPIS is a potent and selective inhibitor of TRPM8, making it a useful tool for studying the role of this protein in various biological processes. While CPIS has certain limitations, it has several advantages for lab experiments. There are several future directions for research on CPIS, including investigating the role of TRPM8 in other biological processes and developing more potent and selective inhibitors of this protein.

Scientific Research Applications

CPIS has been extensively used in scientific research as a tool to study various biological processes. It has been used to investigate the role of specific proteins, such as TRPM8, in cancer cell proliferation and migration. CPIS has also been used to study the role of calcium signaling in various physiological processes, including insulin secretion and muscle contraction.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-10(2)11-3-6-13(7-4-11)20(18,19)17-14-8-5-12(15)9-16-14/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAGTCVBBVKGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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